3-(oxan-4-ylmethyl)piperazine-2,5-dione
Description
3-(Oxan-4-ylmethyl)piperazine-2,5-dione is a derivative of the 2,5-diketopiperazine (DKP) family, a class of cyclic dipeptides formed via the cyclization of two α-amino acids. The compound features a six-membered oxane (tetrahydropyran) ring attached to the piperazine-2,5-dione core via a methyl group at the 3-position. This structural modification enhances its conformational rigidity and resistance to enzymatic degradation compared to linear peptides, a hallmark of DKPs .
DKPs are renowned for their diverse bioactivities, including anticancer, antiviral, and anti-inflammatory properties . The oxan-4-ylmethyl substituent in this compound likely improves its pharmacokinetic profile by balancing lipophilicity and solubility, making it a candidate for drug delivery systems. For instance, niosomal formulations of structurally related DKPs, such as (S)-3-(3,4-dihydroxybenzyl)piperazine-2,5-dione, have demonstrated enhanced blood-brain barrier penetration and sustained release in cancer therapy .
Properties
Molecular Formula |
C10H16N2O3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
3-(oxan-4-ylmethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C10H16N2O3/c13-9-6-11-10(14)8(12-9)5-7-1-3-15-4-2-7/h7-8H,1-6H2,(H,11,14)(H,12,13) |
InChI Key |
RTJNJCPDDGPKRV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CC2C(=O)NCC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(oxan-4-ylmethyl)piperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a tetrahydropyran derivative with a piperazine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(oxan-4-ylmethyl)piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazinediones.
Scientific Research Applications
3-(oxan-4-ylmethyl)piperazine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(oxan-4-ylmethyl)piperazine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
XR334
Phenylahistin and Plinabulin
Piperazine B
3,6-Diunsaturated DKPs
- Structure : Allyl or arylidene groups at positions 3 and 6 (e.g., 1-allyl-6-(2-methoxybenzylidene) derivatives) .
- Key Features :
Comparative Analysis
Table 1: Structural and Pharmacological Comparison
Key Research Findings
Lipophilicity and Bioavailability :
- The oxan-4-ylmethyl group in 3-(oxan-4-ylmethyl)piperazine-2,5-dione provides a balance between hydrophobicity and solubility, unlike phenyl-substituted DKPs (e.g., piperazine B), which suffer from poor membrane permeability .
- N-Methylation (e.g., in plinabulin) or imidazole incorporation significantly enhances lipophilicity, correlating with improved anticancer efficacy .
Anticancer Mechanisms :
- Plinabulin and 3,6-diunsaturated DKPs target microtubules, inducing G2/M cell cycle arrest .
- XR334 and related compounds exhibit cytotoxicity via undefined mechanisms, likely involving protein-protein interaction disruption .
Drug Delivery Advancements :
- Chitosan-coated niosomes encapsulating DKPs, such as cyclo-Gly-L-DOPA, enhance tumor targeting and reduce systemic toxicity in colorectal cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
